molecular formula C16H12F2N2O3 B2923677 N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide CAS No. 1445213-22-8

N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide

Cat. No. B2923677
CAS RN: 1445213-22-8
M. Wt: 318.28
InChI Key: SKFGEXBYAOUJHR-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide exerts its effects by inhibiting the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-kappaB, this compound reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of more potent and selective compounds. It has also been found to be well-tolerated in animal models, which suggests that it may have a favorable safety profile. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may hinder the development of more effective compounds.

Future Directions

N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide has several potential future directions for research. One area of interest is the development of more potent and selective compounds based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into the development of new therapies for inflammatory diseases and cancer. Additionally, this compound may have applications in other areas of research, such as neuroscience and cardiovascular disease.

Synthesis Methods

N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide can be synthesized by reacting 2,4-difluorobenzyl cyanide with 2-(2-hydroxyphenoxy)acetic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and has been tested for its ability to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells and has been tested in animal models for its efficacy in treating cancer.

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-10-5-6-11(12(18)7-10)13(8-19)20-16(22)9-23-15-4-2-1-3-14(15)21/h1-7,13,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFGEXBYAOUJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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